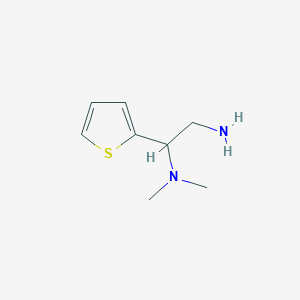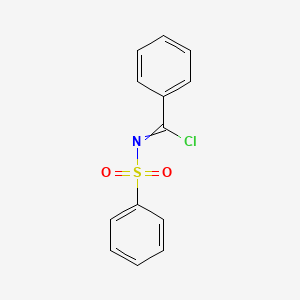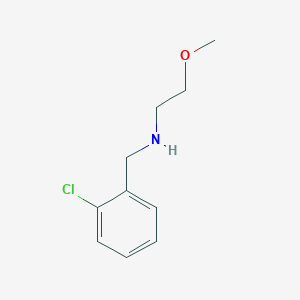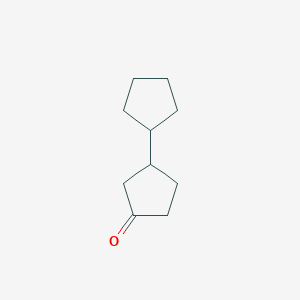
4-pentyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentyl-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, which is known for its broad spectrum of biological activity, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer, and other activities. These derivatives are also recognized for their low toxicity, making them promising candidates for further research into their chemical structure and biological activity .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions. For example, a novel crystalline compound was synthesized with excellent yield through a series of reactions, starting from a versatile, readily accessible triazole thiol/thione . Another study reported the synthesis of the basic nucleus by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to produce a Schiff base . These methods highlight the versatility and regioselectivity in synthesizing triazole derivatives.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using various spectroscopic methods such as FT-IR, NMR, and mass spectrometry. X-ray diffraction is also used to determine the crystal structure, which can reveal the presence of hydrogen bonds and other short contacts within the crystal packing . The molecular structure is crucial for understanding the compound's reactivity and potential tautomerism, such as the thiol↔thione tautomerism observed in some triazole derivatives .
Chemical Reactions Analysis
The chemical reactivity of triazole derivatives can be influenced by their molecular structure. For instance, the presence of a thiol group can lead to tautomerism, where a proton intramigration from a nitrogen atom to a nearby carbon atom adjacent to a sulfur atom occurs, resulting in a thione tautomer . Schiff bases are another type of chemical reaction involving triazole derivatives, where the compound reacts with an aldehyde to form a new compound with potential biological activities .
Physical and Chemical Properties Analysis
Triazole derivatives exhibit a range of physical and chemical properties. They are typically crystalline substances, odorless, insoluble in water, and soluble in organic solvents . The melting temperatures and solubility of these compounds can be determined using standard pharmacopoeial methods. The physical properties, such as melting points, are often used to confirm the purity and identity of the synthesized compounds .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
4-Pentyl-4H-1,2,4-triazole-3-thiol, as a part of the 1,2,4-triazole derivatives, has been studied for its potential antitumor properties. A series of these derivatives were synthesized and showed promising results as biologically active compounds with antitumor properties (Ovsepyan et al., 2018).
Broad Spectrum Biological Activity
These compounds, including this compound, are known for their broad spectrum of biological activities. They have been identified to exhibit antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, and anticancer activities. Their low toxicity makes them an area of active research for new biologically active substances (Aksyonova-Seliuk et al., 2018).
Corrosion Inhibition
A unique application of this class of compounds, including this compound, is in the field of corrosion inhibition. They have been investigated as corrosion inhibitors for metals like copper in saline environments. Their efficiency in protecting metals from corrosion underlines their industrial significance (Chauhan et al., 2019).
Antimicrobial Properties
Another significant application is in the realm of antimicrobial activities. Derivatives of 1,2,4-triazole, including this compound, have been studied for their potential as antimicrobial agents. Research indicates that these compounds show moderate to good antimicrobial activity, making them valuable in the development of new antimicrobial drugs (Danilchenko & Parchenko, 2017).
Antianxiety Activity
Interestingly, certain Schiff bases of 4-(amino)-5-phenyl-4H-1,2,4-triazole-3-thiols have demonstrated antianxiety activity. This suggests the potential for this compound derivatives in the development of new medications for treating anxiety disorders (Wadher et al., 2015).
Eigenschaften
IUPAC Name |
4-pentyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c1-2-3-4-5-10-6-8-9-7(10)11/h6H,2-5H2,1H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMLVKXMPSIQGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=NNC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397549 |
Source


|
| Record name | 4-pentyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27106-02-1 |
Source


|
| Record name | 4-pentyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274306.png)
![4-ethyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274309.png)
![1-{4-[3-(3-Bromophenyl)acryloyl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B1274310.png)



![benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1274319.png)



![1-(2-Aminobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1274329.png)

